Furo[3,4-C]pyridazine-5,7-dione
Description
Furo[3,4-C]pyridazine-5,7-dione is a heterocyclic compound featuring fused furan and pyridazine rings with two ketone groups at the 5- and 7-positions.
Properties
CAS No. |
5678-02-4 |
|---|---|
Molecular Formula |
C6H2N2O3 |
Molecular Weight |
150.09 g/mol |
IUPAC Name |
furo[3,4-c]pyridazine-5,7-dione |
InChI |
InChI=1S/C6H2N2O3/c9-5-3-1-2-7-8-4(3)6(10)11-5/h1-2H |
InChI Key |
CTFKMUREMWWVHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC2=C1C(=O)OC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
Furo[3,4-C]pyridazine-5,7-dione
- Core Structure : Furan fused with pyridazine-dione.
- Electron Deficiency: Likely exhibits a low LUMO (Lowest Unoccupied Molecular Orbital) level due to the electron-withdrawing dione groups and aromatic heterocycles.
Pyrrolo[3,4-d]pyridazine-5,7-dione (PPD)
- Core Structure : Pyrrole fused with pyridazine-dione .
- LUMO Level : Reported to have an ultra-low LUMO (-3.8 eV), attributed to its electron-deficient pyridazine-dione core and extended conjugation .
- Synthesis: Synthesized via an inverse electron-demand Diels-Alder (IEDDA) reaction between tetrazine derivatives and electron-deficient dienophiles .
Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7-dione
- Core Structure : Complex indolocarbazole fused with pyrrole and dione groups .
- Electron Deficiency : Moderate, with applications focused on biological activity (e.g., antitumor agents) rather than optoelectronics .
Table 1: Structural and Electronic Comparison
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